5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine
Overview
Description
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine is a heterocyclic aromatic compound that contains both pyridine and phenoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 5-chloro-2-fluoropyridine and 2-fluorophenol in the presence of a base such as potassium carbonate. This step forms the 2-(2-fluoro-phenoxy)-5-chloropyridine intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially altering the aromaticity.
Reduction: Formation of reduced derivatives, potentially affecting the electronic properties.
Scientific Research Applications
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoropyridine: Lacks the phenoxy group, making it less versatile in certain applications.
2-(2-Fluoro-phenoxy)pyridine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
5-Chloro-2-(2-methoxy-phenoxy)pyridine: The methoxy group can alter the electronic properties compared to the fluoro group.
Uniqueness
5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine is unique due to the combination of chlorine and fluorine atoms along with the phenoxy group, providing a balance of electronic and steric properties that can be fine-tuned for specific applications.
Properties
IUPAC Name |
5-chloro-2-(2-fluorophenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-7-5-9(14)11(15-6-7)16-10-4-2-1-3-8(10)13/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDIRSXLRJCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=N2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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